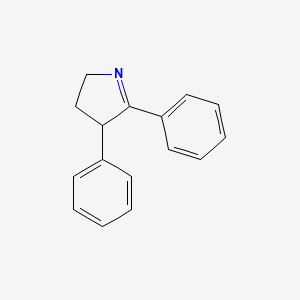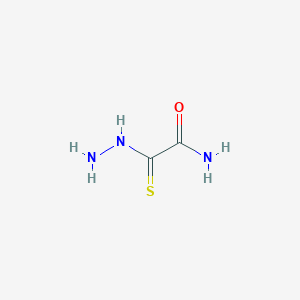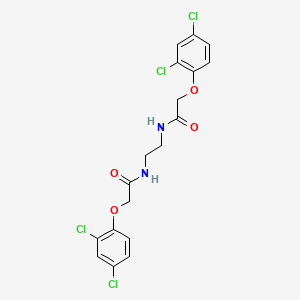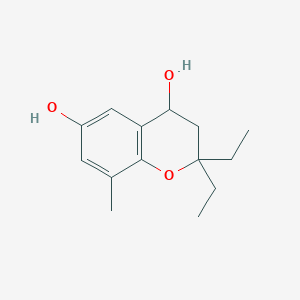![molecular formula C8H10N2OS B14278040 S-[(2-Aminopyridin-3-yl)methyl] ethanethioate CAS No. 138116-39-9](/img/structure/B14278040.png)
S-[(2-Aminopyridin-3-yl)methyl] ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-[(2-Aminopyridin-3-yl)methyl] ethanethioate: is an organic compound with a unique structure that includes a pyridine ring substituted with an amino group and a thioester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-[(2-Aminopyridin-3-yl)methyl] ethanethioate typically involves the reaction of 2-aminopyridine with ethanethiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. This method can optimize reaction conditions and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
S-[(2-Aminopyridin-3-yl)methyl] ethanethioate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
S-[(2-Aminopyridin-3-yl)methyl] ethanethioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of S-[(2-Aminopyridin-3-yl)methyl] ethanethioate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopyridine: A related compound with similar structural features but lacking the thioester group.
Aminopyridine 2: Another derivative with different substituents on the pyridine ring.
Uniqueness
S-[(2-Aminopyridin-3-yl)methyl] ethanethioate is unique due to the presence of both an amino group and a thioester group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
138116-39-9 |
|---|---|
Molekularformel |
C8H10N2OS |
Molekulargewicht |
182.25 g/mol |
IUPAC-Name |
S-[(2-aminopyridin-3-yl)methyl] ethanethioate |
InChI |
InChI=1S/C8H10N2OS/c1-6(11)12-5-7-3-2-4-10-8(7)9/h2-4H,5H2,1H3,(H2,9,10) |
InChI-Schlüssel |
KZNJBZRFIYCXMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SCC1=C(N=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Hydroxymethyl)-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14277960.png)
![1-{4,4-Bis[4-(3-bromopropoxy)-3,5-dimethoxyphenyl]piperidin-1-yl}ethan-1-one](/img/structure/B14277977.png)
![[(Hydroxyamino)methyl]phosphonic acid](/img/structure/B14277983.png)
![4-[3,4-Bis(methoxymethoxy)phenyl]but-3-en-2-one](/img/structure/B14277985.png)






![3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B14278032.png)

![3-Phenoxy-1-azabicyclo[2.2.2]octane](/img/structure/B14278043.png)

